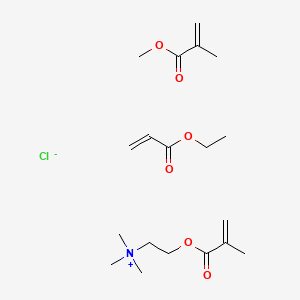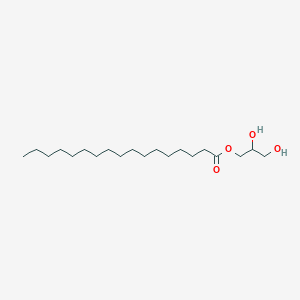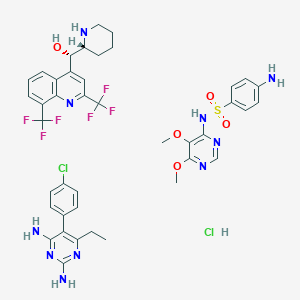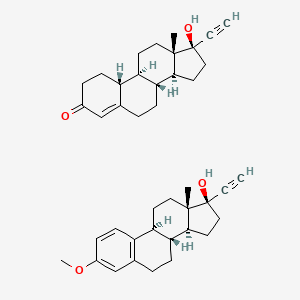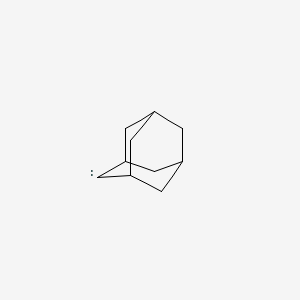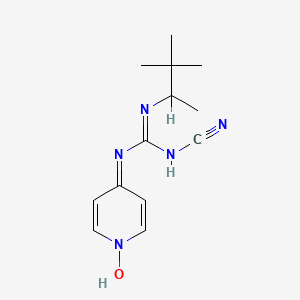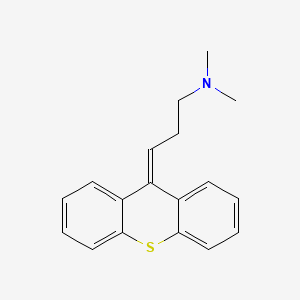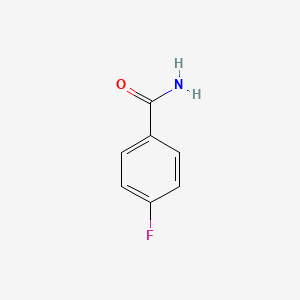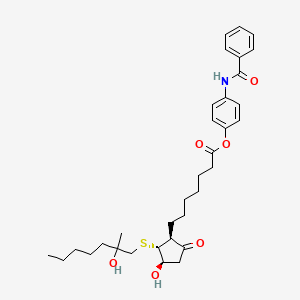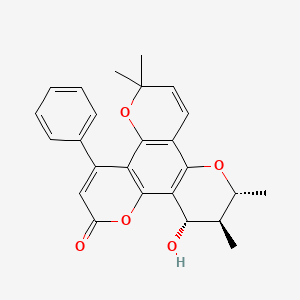![molecular formula C20H23N B1200484 [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) CAS No. 30223-73-5](/img/structure/B1200484.png)
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) is an organic compound with the molecular formula C20H23N. It is a derivative of pyrrolidine, characterized by the presence of two methyl groups, two phenyl groups, and an ethylidene group attached to the pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 1,5-dimethyl-3,3-diphenylpyrrolidine with an ethylidene source. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidines.
Aplicaciones Científicas De Investigación
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a metabolite of methadone.
Industry: Utilized in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) involves its interaction with specific molecular targets. As a metabolite of methadone, it is known to interact with opioid receptors, influencing the central nervous system. The compound’s effects are mediated through binding to these receptors, leading to modulation of neurotransmitter release and subsequent physiological responses .
Comparación Con Compuestos Similares
- [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) (E)-isomer
- [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) (Z)-isomer
- [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) perchlorate
Comparison: [S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) is unique due to its specific structural configuration and the presence of the ethylidene group. Compared to its isomers and derivatives, it exhibits distinct chemical reactivity and biological activity. The perchlorate derivative, for example, is used as a standard in analytical chemistry, highlighting its importance in precise quantitative analysis .
Propiedades
Número CAS |
30223-73-5 |
|---|---|
Fórmula molecular |
C20H23N |
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
(2E)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine |
InChI |
InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+ |
Clave InChI |
AJRJPORIQGYFMT-RMOCHZDMSA-N |
SMILES |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES isomérico |
C/C=C/1\C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
1,5-dimethyl-3,3-diphenyl-2-ethylidenepyrrolidine 2-Et-1,5-diMe-3,3-DPP 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (+-)-isomer 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (E)-isomer 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, (Z)-isomer 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, perchlorate, (+-)-isomer EDDP-3,3 EDPP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



